7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
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Overview
Description
7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile is a complex heterocyclic compound. Let’s break down its structure:
- The benzothieno[2,3-d]pyrimidine core consists of a fused benzene and thieno ring system.
- The pyrrolidine group is attached to one of the carbon atoms.
- A phenyl group is also present.
Preparation Methods
Synthetic Routes::
- Multicomponent Reaction (MCR) :
- One synthetic approach involves a multicomponent reaction. Starting materials include 1H-indole-3-carbaldehyde , resorcinol , and malononitrile . Under refluxing conditions in ethanol, the compound is formed .
- Other Routes :
- Additional synthetic methods may involve cyclization reactions or modifications of existing indole derivatives.
- Information on industrial-scale production methods is limited due to the compound’s complexity and specialized applications.
Chemical Reactions Analysis
Reactions::
- Electrophilic Substitution : Due to the aromatic nature of the indole ring, electrophilic substitution readily occurs .
- Other Transformations : Further reactions may include oxidation, reduction, and substitution.
- Electrophilic Substitution : Typically, strong electrophiles (e.g., halogens, nitro groups) are used.
- Reduction : Common reducing agents (e.g., hydrogen gas, metal hydrides) may be employed.
- Detailed information on specific products resulting from these reactions would require further research.
Scientific Research Applications
- Chemistry : The compound’s unique structure may inspire new synthetic methodologies.
- Biology : It could serve as a scaffold for drug discovery.
- Medicine : Potential applications in antiviral, anticancer, or other therapeutic areas.
- Industry : Exploration of its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to related compounds.
- Similar Compounds : Explore other benzothieno[2,3-d]pyrimidines or indole derivatives.
Properties
Molecular Formula |
C21H20N4S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
7-phenyl-4-pyrrolidin-1-yl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C21H20N4S/c22-13-21(15-6-2-1-3-7-15)9-8-16-17(12-21)26-20-18(16)19(23-14-24-20)25-10-4-5-11-25/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
ZURIBAMFMJIGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C4=C(CC(CC4)(C#N)C5=CC=CC=C5)SC3=NC=N2 |
Origin of Product |
United States |
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